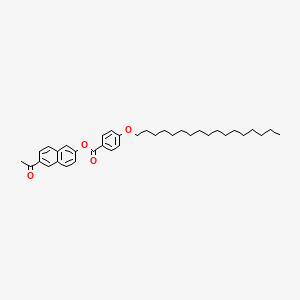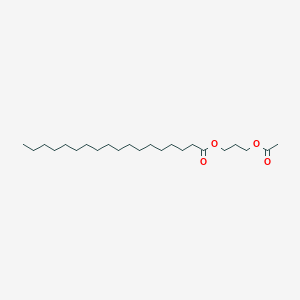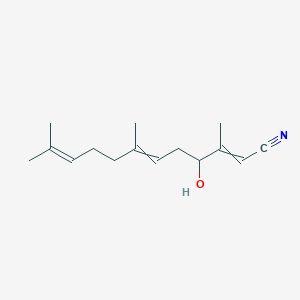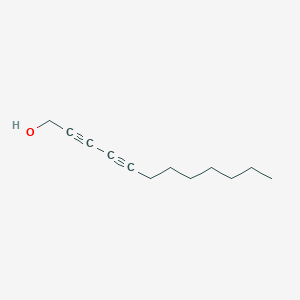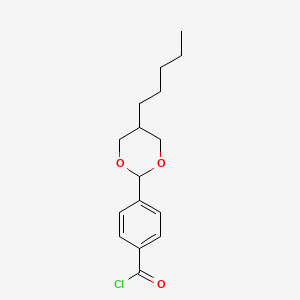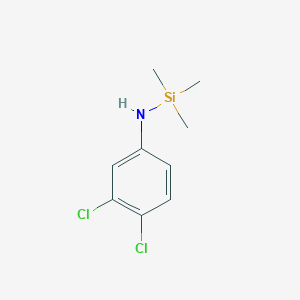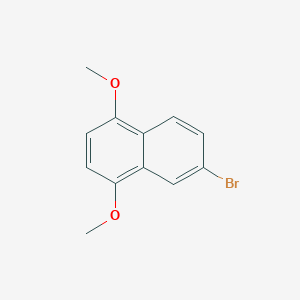
Naphthalene, 6-bromo-1,4-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 6-bromo-1,4-dimethoxy- is an organic compound that belongs to the class of brominated naphthalenes It is characterized by the presence of a bromine atom at the 6th position and two methoxy groups at the 1st and 4th positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 6-bromo-1,4-dimethoxy- typically involves the bromination of 1,4-dimethoxynaphthalene. One common method is the use of bromine in carbon tetrachloride (CCI4) under photochemical conditions. The reaction is carried out at low temperatures (below 10°C) using a photochemical reaction apparatus .
Industrial Production Methods
Industrial production methods for naphthalene, 6-bromo-1,4-dimethoxy- are not well-documented in the literature. the principles of bromination and the use of photochemical reactions can be scaled up for industrial applications, ensuring the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 6-bromo-1,4-dimethoxy- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: Products include hydrogenated naphthalenes.
Scientific Research Applications
Naphthalene, 6-bromo-1,4-dimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of naphthalene, 6-bromo-1,4-dimethoxy- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and methoxy groups influence the reactivity of the naphthalene ring, making it susceptible to further chemical modifications. The compound can act as an oxidizing or dehydrogenating agent, similar to hydrogen peroxide and superoxide radicals .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,4-dimethoxy-: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Naphthalene, 1,3-dibromo-: Contains two bromine atoms, leading to different reactivity and applications.
Naphthalene, 2-bromo-: Bromine atom at a different position, resulting in different chemical properties and reactivity.
Uniqueness
Naphthalene, 6-bromo-1,4-dimethoxy- is unique due to the specific positioning of the bromine atom and methoxy groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
91270-71-2 |
|---|---|
Molecular Formula |
C12H11BrO2 |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
6-bromo-1,4-dimethoxynaphthalene |
InChI |
InChI=1S/C12H11BrO2/c1-14-11-5-6-12(15-2)10-7-8(13)3-4-9(10)11/h3-7H,1-2H3 |
InChI Key |
UHMNANMWYZGSJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=CC2=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)

![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
